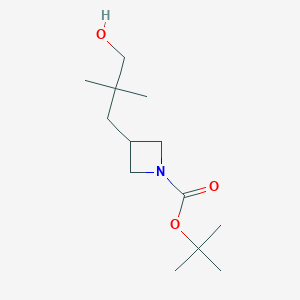
(4,4-Dichlorobut-3-en-1-yl)(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is an organic compound that features a dichlorinated butenyl group attached to a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the reaction of 4,4-dichlorobut-3-en-1-ol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,4-dichlorobut-3-en-1-yl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(ethyl)amine hydrochloride
- (4,4-dichlorobut-3-en-1-yl)(propyl)amine hydrochloride
Uniqueness
(4,4-dichlorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H10Cl3N |
|---|---|
Poids moléculaire |
190.49 g/mol |
Nom IUPAC |
4,4-dichloro-N-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H |
Clé InChI |
OIXPPDDIKTXCEW-UHFFFAOYSA-N |
SMILES canonique |
CNCCC=C(Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)



![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)




![tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)

![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)


